(4-Chlorophenyl)glycine hydrochloride, also known as (2R)-2-amino-2-(4-chlorophenyl)acetic acid hydrochloride, is a chemical compound with the formula CHClNO and a molecular weight of approximately 185.61 g/mol. This compound features a chlorinated phenyl group attached to a glycine-like structure, making it a member of the amino acid family. It appears as a white to off-white powder and is soluble in water due to its hydrochloride form. Its CAS number is 108392-76-3, and it is commonly used in pharmaceutical applications due to its biological activity .
The reactivity of (4-Chlorophenyl)glycine hydrochloride primarily involves nucleophilic substitutions and condensation reactions typical of amino acids. It can undergo various transformations, including:
(4-Chlorophenyl)glycine hydrochloride exhibits significant biological activity, particularly in the field of pharmacology. It has been studied for its potential as an:
The compound's biological activity is attributed to its structural similarity to natural amino acids, allowing it to interact with biological receptors effectively.
Several synthetic routes have been developed for (4-Chlorophenyl)glycine hydrochloride:
(4-Chlorophenyl)glycine hydrochloride finds applications in various fields:
Interaction studies involving (4-Chlorophenyl)glycine hydrochloride have focused on its binding affinity to various receptors and enzymes:
Several compounds share structural similarities with (4-Chlorophenyl)glycine hydrochloride. Here are some notable examples:
Compound Name | CAS Number | Key Features |
---|---|---|
2-Amino-4-(4-chlorophenyl)-acetic acid | 6212-33-5 | Similar structure; used in drug synthesis |
2-Amino-2-(4-chlorophenyl)acetic acid | 108392-76-3 | Hydrochloride form; exhibits antidepressant properties |
D,L-4-Chlorophenylglycine | 6212-33-5 | Racemic mixture; used in similar applications |
4-Chloro-L-phenylalanine | 10399-03-0 | Chlorinated variant; used in peptide synthesis |
(4-Chlorophenyl)glycine hydrochloride is unique due to its specific chlorinated phenyl structure that enhances its biological activity compared to other similar compounds. Its ability to modulate neurotransmitter systems while maintaining stability under physiological conditions makes it particularly valuable for pharmaceutical applications.